Boc-D-met-osu
Overview
Description
Boc-D-methionine N-hydroxysuccinimide ester, commonly referred to as Boc-D-met-osu, is a derivative of the amino acid methionine. This compound is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The tert-butyloxycarbonyl (Boc) group serves as a protective group, preventing unwanted reactions at the amino site, while the N-hydroxysuccinimide ester facilitates the coupling of the methionine derivative with other molecules.
Mechanism of Action
Target of Action
Boc-D-met-osu, also known as Boc-L-methionine hydroxysuccinimide ester, is primarily used as a protecting group for amino functions in the synthesis of multifunctional targets . The primary targets of this compound are primary amines, which are unique because they can accommodate two such groups .
Mode of Action
This compound interacts with its targets (primary amines) by forming a carbamate linkage, resulting in a so-called Boc-derivative . This interaction protects the amino function during the synthesis of multifunctional targets .
Biochemical Pathways
It’s known that the compound plays a pivotal role in the synthesis of multifunctional targets where amino functions often occur .
Pharmacokinetics
It’s known that this compound is used in the synthesis of multifunctional targets, implying that its bioavailability would be dependent on the specific context of its use .
Result of Action
The result of this compound’s action is the protection of amino functions during the synthesis of multifunctional targets . This protection facilitates the synthesis process and prevents unwanted reactions involving the amino functions .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . Therefore, the pH of the environment can significantly influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-methionine N-hydroxysuccinimide ester typically involves the reaction of Boc-D-methionine with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction is carried out in an anhydrous solvent like dichloromethane or dimethylformamide at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of Boc-D-methionine N-hydroxysuccinimide ester follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Boc-D-methionine N-hydroxysuccinimide ester undergoes various chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted with nucleophiles such as amines, leading to the formation of peptide bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield Boc-D-methionine and N-hydroxysuccinimide.
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.
Solvents: Dichloromethane, dimethylformamide.
Deprotection Agents: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Peptide Bonds: Formed through substitution reactions with amines.
Boc-D-methionine: Formed through hydrolysis or deprotection reactions.
Scientific Research Applications
Boc-D-methionine N-hydroxysuccinimide ester is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules, such as antibodies and enzymes, for diagnostic and therapeutic purposes.
Environmental Research: Applied in the study of environmental pollutants and their interactions with biological systems.
Comparison with Similar Compounds
Boc-D-methionine N-hydroxysuccinimide ester is unique due to its combination of the Boc protective group and the N-hydroxysuccinimide ester functionality. Similar compounds include:
Boc-L-methionine N-hydroxysuccinimide ester: The L-isomer of Boc-D-methionine N-hydroxysuccinimide ester, used in similar applications but with different stereochemistry.
Boc-glycine N-hydroxysuccinimide ester: Another Boc-protected amino acid derivative used in peptide synthesis.
Fmoc-D-methionine N-hydroxysuccinimide ester: A similar compound with a different protective group (fluorenylmethyloxycarbonyl) used in peptide synthesis.
These compounds share similar reactivity and applications but differ in their protective groups and stereochemistry, which can influence their reactivity and suitability for specific applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6S/c1-14(2,3)21-13(20)15-9(7-8-23-4)12(19)22-16-10(17)5-6-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZJWSPKNYONIM-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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